molecular formula C22H27N3O5S B2775717 N1-(4-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 869071-27-2

N1-(4-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2775717
CAS RN: 869071-27-2
M. Wt: 445.53
InChI Key: IJNVYGFTWAYUSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a chemical compound that has been widely studied for its potential applications in scientific research. Its unique structure and properties make it a promising candidate for use in various fields of study.

Scientific Research Applications

  • Chemical Synthesis and Modification :

    • N1, N3-dibenzyl uracil derivatives, similar in structure to the specified compound, have been successfully deblocked using boron tribromide, indicating potential applications in chemical synthesis and modification processes (Kundu, Hertzberg, & Hannon, 1980).
    • The oxidative removal of the N-(4-methoxybenzyl) group on 2,5-piperazinediones using cerium(IV) diammonium nitrate suggests the feasibility of similar techniques for derivatives of the specified compound (Yamaura et al., 1985).
  • Pharmacological Research :

    • Studies on compounds with benzyl or benzyl derivatives, similar to N1-(4-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide, have shown potential in the development of new drugs and treatments, especially in the field of neuropharmacology and cancer therapy. For instance, compounds like YM-244769, which include benzyl derivatives, have shown promise as neuroprotective drugs (Iwamoto & Kita, 2006).
  • Material Science and Corrosion Inhibition :

    • Benzoxazines, such as 2-Methyl-4H-benzo[d][1,3]oxazin-4-one, have been evaluated for their corrosion inhibition properties, indicating potential applications of similar compounds in material science and as corrosion inhibitors (Kadhim et al., 2017).
  • Molecular and Structural Analysis :

    • The structure and spectroscopic studies of related compounds, such as 4,8-bis(2-Hydroxybenzyl)-cis-octahydro[1,4]-oxazino[3,2-b]-1,4-oxazine, provide insights into the molecular and structural characteristics that could be applicable to the study of N1-(4-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide (Xie et al., 2003).

properties

IUPAC Name

N'-[(4-methylphenyl)methyl]-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-16-4-8-18(9-5-16)14-23-21(26)22(27)24-15-20-25(12-3-13-30-20)31(28,29)19-10-6-17(2)7-11-19/h4-11,20H,3,12-15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNVYGFTWAYUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

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